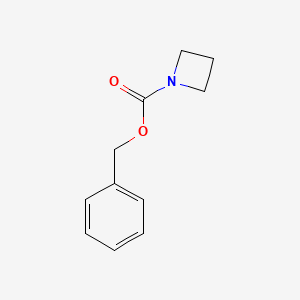

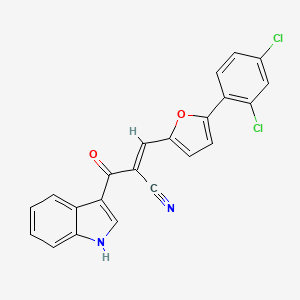

![molecular formula C22H25N5O2 B2852956 6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2192745-65-4](/img/structure/B2852956.png)

6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains an indazole core, which is a type of aromatic heterocycle that’s often found in various bioactive compounds . The indazole nucleus is known to bind with high affinity to multiple receptors, making it a valuable component in the development of new derivatives .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups attached to the indazole core. The compound has a molecular formula of C15H19N3O3 . The InChi Key for this compound is QEXPVGIGOZJEOO-GFCCVEGCSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indazole derivatives are known to undergo a variety of reactions, including electrophilic substitution due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The compound is a crystalline solid with a molecular weight of 289.3 . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (10 mg/ml) .Scientific Research Applications

Synthesis and Chemical Reactions

The compound is a part of broader research into synthetic chemistry, focusing on creating novel chemical structures with potential biological activities. While the specific chemical mentioned does not directly appear in the provided papers, related research demonstrates the significance of such compounds in developing new synthetic pathways and understanding chemical reactions.

Synthesis of Pyrimidine Derivatives : Research on pyrimidine derivatives, similar in structure to the compound of interest, has shown the versatility of these compounds in synthetic chemistry. The cyclization of carbonyl compounds with thiosemicarbazides in a basic medium to create pyrimidine diones and their reactions with electrophiles exemplify the complex synthetic routes employed in creating novel structures with potential biological applications (Mekuskiene & Vainilavicius, 2006).

One-Pot Synthesis of Aminopyrimidinones : A study on the synthesis of aminopyrimidinones through a multi-component reaction showcases the efficiency of one-pot synthesis techniques. These methods are crucial for creating complex molecules, potentially including derivatives of the compound , with applications in medicinal chemistry and drug discovery (Bararjanian et al., 2010).

Biological Evaluation

The compound's structural analogs have been explored for various biological activities, highlighting the importance of such chemicals in pharmaceutical research.

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation, suggesting similar possibilities for the compound of interest (Rahmouni et al., 2016).

Insecticidal Activity : The synthesis of dihydropiperazine and related compounds demonstrates the exploration of pyrimidine derivatives as insecticidal agents. This indicates the broad spectrum of biological activities that compounds like the one could potentially possess (Samaritoni et al., 2003).

Mechanism of Action

Target of Action

It’s known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.

Properties

IUPAC Name |

6-cyclopropyl-3-[[1-(1-methylindazole-3-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-25-19-5-3-2-4-17(19)21(24-25)22(29)26-10-8-15(9-11-26)13-27-14-23-18(12-20(27)28)16-6-7-16/h2-5,12,14-16H,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKHWVNGKVZHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

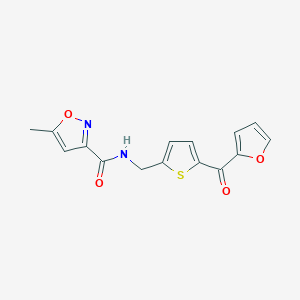

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)

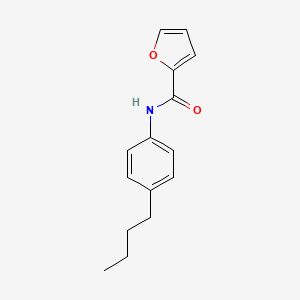

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)

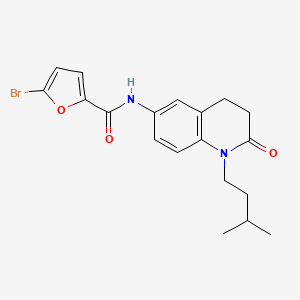

![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)

![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)

![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)